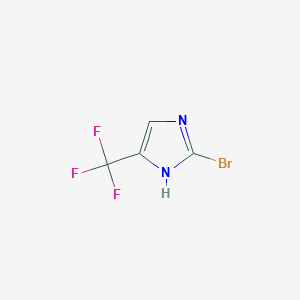

2-bromo-5-(trifluoromethyl)-1H-imidazole

Description

Significance of Imidazole (B134444) Scaffolds in Modern Chemical Research

The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry and materials science. mdpi.com Its prevalence in nature, notably in the amino acid histidine and purine (B94841) bases of nucleic acids, underscores its fundamental biological importance. mdpi.comnih.gov In synthetic chemistry, the imidazole ring serves as a versatile framework for the construction of a diverse array of molecules with a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. mdpi.comnih.govjapsonline.com The ability of the imidazole nitrogens to act as both hydrogen bond donors and acceptors, as well as their capacity to coordinate with metal ions, contributes to their frequent role in enzyme catalysis and as ligands in coordination chemistry. mdpi.com

Overview of Halogenated and Trifluoromethylated Heterocyclic Compounds

The introduction of halogen atoms and trifluoromethyl (CF3) groups into heterocyclic compounds is a widely employed strategy in modern drug design and materials science to modulate their physicochemical and biological properties. Halogens can influence a molecule's conformation, lipophilicity, and metabolic stability, and can also serve as reactive handles for further chemical transformations, such as cross-coupling reactions. nih.govlibretexts.org

The trifluoromethyl group, in particular, is of significant interest due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. tandfonline.comresearchgate.net Incorporating a CF3 group can enhance a molecule's binding affinity to biological targets, improve its membrane permeability, and block metabolic pathways, thereby increasing its bioavailability and in vivo efficacy. tandfonline.com The synthesis of trifluoromethyl-containing heterocycles is a burgeoning area of research, with numerous methods being developed for the efficient introduction of this crucial functional group. researchgate.netrsc.org

Structural Characteristics of 2-Bromo-5-(trifluoromethyl)-1H-imidazole within the Imidazole Class

2-Bromo-5-(trifluoromethyl)-1H-imidazole, with the chemical formula C4H2BrF3N2, is a crystalline solid at room temperature. chemicalbook.com While a detailed crystal structure analysis is not widely available in the public domain, its molecular architecture can be inferred from the known structures of related imidazole derivatives. researchgate.netnih.govresearchgate.net The imidazole ring is planar, and the bromo and trifluoromethyl substituents lie in the plane of the ring.

The key structural features of this molecule are the C-Br bond at the 2-position and the C-CF3 bond at the 5-position. The C-Br bond provides a reactive site for various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. nih.govlibretexts.orgwikipedia.orgorganic-chemistry.orgbeilstein-journals.org The trifluoromethyl group at the 5-position significantly influences the electronic properties of the imidazole ring, making it more electron-deficient. This electronic modulation can affect the reactivity of the ring system and the properties of any derivative compounds.

Below is a table summarizing the key properties of 2-bromo-5-(trifluoromethyl)-1H-imidazole.

| Property | Value |

| CAS Number | 219535-00-9 |

| Molecular Formula | C4H2BrF3N2 |

| Molecular Weight | 214.97 g/mol |

| Appearance | Solid |

This data is compiled from publicly available sources. chemicalbook.combldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(trifluoromethyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrF3N2/c5-3-9-1-2(10-3)4(6,7)8/h1H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGFJTUKOPRNEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Profiles of 2 Bromo 5 Trifluoromethyl 1h Imidazole

Mechanistic Studies of Halogenation and Trifluoromethylation Reactions on Imidazole (B134444)

The synthesis of halogenated and trifluoromethylated imidazoles involves complex reaction mechanisms that are crucial for the targeted synthesis of derivatives like 2-bromo-5-(trifluoromethyl)-1H-imidazole. Electrophilic substitution on a pre-formed (trifluoromethyl)imidazole is often the preferred method for introducing halogen atoms. acs.org Studies show that (trifluoromethyl)imidazoles generally behave in a typical manner under standard electrophilic nitration and halogenation conditions. acs.org

The mechanism of C-halogenation in azoles, including imidazole, is frequently proposed to involve N-halogen derivatives as intermediates. csic.es Theoretical and experimental studies have explored the migration of halogen atoms (a process known as halotropy) in five-membered heterocyclic compounds. csic.es This migration is thought to proceed from an N-X bond to a C-X bond via a non-aromatic C-halogen intermediate. csic.es Computational studies using methods like the Gaussian-4 (G4) composite method have been employed to calculate the structures and energetics of the minima and transition states for the migration of halogen atoms (F, Cl, Br) on the imidazole ring. csic.es These migrations, specifically 1,2-migrations, can be classified as acs.orgwikipedia.org-sigmatropic shifts, involving the movement of the substituent across five atoms of the π system. csic.es

Trifluoromethylation can be achieved through various methods. Radical trifluoromethylation, using sources like trifluoromethyl iodide, is suitable for introducing the CF3 group onto aromatic and heteroaromatic rings. beilstein-journals.org Another approach is electrophilic trifluoromethylation, which utilizes specialized reagents capable of transferring a CF3+ equivalent to a nucleophilic substrate. beilstein-journals.org The development of shelf-stable electrophilic trifluoromethylating reagents, such as hypervalent iodine–CF3 compounds (e.g., Togni's reagents), has provided milder and more efficient pathways for the trifluoromethylation of heterocycles. beilstein-journals.org Additionally, photochemical trifluoromethylation of haloimidazoles has been used to prepare certain derivatives. acs.org

Reactivity at Imidazole Ring Positions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic systems. wikipedia.orglibretexts.org In the case of substituted imidazoles like 2-bromo-5-(trifluoromethyl)-1H-imidazole, the reaction is heavily influenced by the electronic properties of the existing substituents. Both the bromo and the trifluoromethyl groups are electron-withdrawing, which deactivates the imidazole ring towards electrophilic attack compared to the unsubstituted parent heterocycle.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those bearing electron-withdrawing groups. youtube.com The presence of the strongly electron-withdrawing trifluoromethyl group at the C5 position makes the imidazole ring of 2-bromo-5-(trifluoromethyl)-1H-imidazole susceptible to nucleophilic attack. Polyfluoroarenes, for instance, readily undergo SNAr due to the high electronegativity of fluorine atoms, which creates a low-electron-density arene core. nih.gov The CF3 group functions similarly, lowering the electron density of the imidazole ring and stabilizing the negative charge in the reaction intermediate.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination sequence that proceeds through a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent computational and kinetic isotope effect studies suggest that many SNAr reactions, especially those on heterocycles or with good leaving groups like bromide, may proceed through a concerted mechanism without a stable intermediate. nih.gov For 2-bromo-5-(trifluoromethyl)-1H-imidazole, a nucleophile could attack the C2 position, leading to the displacement of the bromide leaving group. The CF3 group at C5 would effectively stabilize the transition state or any anionic intermediate formed during this process.

The reactivity of the 2-bromo-5-(trifluoromethyl)-1H-imidazole ring is dictated by the combined electronic effects of its substituents.

Trifluoromethyl (CF3) Group : This group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. nih.gov Its influence stems from the high electronegativity of the three fluorine atoms, leading to a strong negative inductive effect (-I). This effect significantly reduces the electron density of the imidazole ring, making it "electron-poor." This reduction in electron density deactivates the ring toward electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution. acs.org The CF3 group also increases the lipophilicity of the molecule, which can influence its physical properties and interactions. nih.govnih.gov

Bromo (Br) Group : As a halogen, bromine exerts a dual electronic effect. It is electronegative and withdraws electron density through induction (-I effect), thus deactivating the ring towards electrophilic substitution. However, it also possesses lone pairs of electrons that can be donated into the ring through resonance (+R effect). For halogens, the inductive effect typically outweighs the resonance effect, resulting in net deactivation. The C-Br bond at the C2 position is a key reactive site, not for substitution by nucleophiles directly (unless under forcing SNAr conditions), but as a handle for transition-metal-catalyzed cross-coupling reactions.

Together, these two substituents make the imidazole ring highly electron-deficient. This electronic profile renders further electrophilic substitution difficult while facilitating nucleophilic aromatic substitution at the C2 position and, most importantly, enabling a wide range of palladium-catalyzed cross-coupling reactions at the C-Br bond.

Cross-Coupling Reactions Involving 2-Bromo-5-(trifluoromethyl)-1H-imidazole as a Substrate

The presence of a bromine atom at the C2 position makes 2-bromo-5-(trifluoromethyl)-1H-imidazole an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The C-Br bond serves as a versatile anchor point for introducing a wide array of functional groups onto the imidazole core.

Palladium-catalyzed reactions are among the most widely used transformations in modern organic synthesis. sigmaaldrich.com For a substrate like 2-bromo-5-(trifluoromethyl)-1H-imidazole, the catalytic cycle for most of these reactions begins with the oxidative addition of the C-Br bond to a low-valent palladium(0) complex. The electron-deficient nature of the imidazole ring, enhanced by the CF3 group, facilitates this key step. Following oxidative addition, a sequence of transmetalation (for reactions like Suzuki and Stille) or amine coordination/deprotonation (for Buchwald-Hartwig) and subsequent reductive elimination yields the coupled product and regenerates the Pd(0) catalyst. wikipedia.orgwikipedia.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an aryl halide with an amine. wikipedia.org Five-membered heterocyclic halides, including bromoimidazoles, have been shown to be effective coupling partners in these reactions. acs.org The amination of unprotected 2-bromo-1H-imidazoles has been successfully achieved using palladium precatalysts based on bulky biarylphosphine ligands, such as tBuBrettPhos, in the presence of a base like LHMDS. acs.orgnih.gov A variety of amines, including anilines, alkylamines, and heteroarylamines, can be coupled to afford 2-aminoimidazole derivatives in good yields. acs.orgnih.gov

Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an aryl or vinyl halide. nih.govtcichemicals.com Halogenated heterocycles are commonly used substrates. nih.gov The reaction of 2-bromo-5-(trifluoromethyl)-1H-imidazole with various aryl or heteroaryl boronic acids or their esters, catalyzed by a palladium complex (e.g., Pd(PPh3)4) with a suitable base (e.g., K2CO3, K3PO4), would be expected to generate 2-aryl-5-(trifluoromethyl)-1H-imidazoles.

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org This reaction typically involves a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.org The reaction of 2-bromo-5-(trifluoromethyl)-1H-imidazole with various alkenes would lead to the formation of 2-vinyl-5-(trifluoromethyl)-1H-imidazoles. Studies on the Heck-type reaction of other brominated compounds show that the reaction proceeds under mild conditions with good functional group tolerance. nih.gov

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, requiring both palladium and copper(I) cocatalysts in the presence of an amine base. organic-chemistry.orgresearchgate.net Applying these conditions to 2-bromo-5-(trifluoromethyl)-1H-imidazole would provide a direct route to 2-alkynyl-5-(trifluoromethyl)-1H-imidazole derivatives, which are valuable synthetic intermediates. The reaction is compatible with a wide range of functional groups. soton.ac.uk

Table 1: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions for 2-Bromo-5-(trifluoromethyl)-1H-imidazole This table is illustrative and based on conditions reported for similar bromo-heterocyclic substrates.

| Reaction Name | Coupling Partner | Typical Catalyst System | Typical Base | Product Type |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd Precatalyst + Bulky Phosphine Ligand (e.g., tBuBrettPhos) | LHMDS, NaOtBu | 2-Amino-5-(trifluoromethyl)-1H-imidazole |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester (RB(OR)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-Aryl/Vinyl-5-(trifluoromethyl)-1H-imidazole |

| Heck Reaction | Alkene (R-CH=CH₂) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | 2-Vinyl-5-(trifluoromethyl)-1H-imidazole |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI | Et₃N, Piperidine | 2-Alkynyl-5-(trifluoromethyl)-1H-imidazole |

Copper-Catalyzed Coupling Reactions

As an alternative to palladium, copper-catalyzed reactions, often referred to as Ullmann-type couplings, offer a classic and still relevant method for forming carbon-heteroatom bonds. These reactions can be used to couple 2-bromo-5-(trifluoromethyl)-1H-imidazole with amines (C-N), alcohols (C-O), or thiols (C-S). Typically, these reactions require stoichiometric amounts of copper, a base, and high temperatures. However, modern protocols often use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand, such as a diamine or phenanthroline, to facilitate the reaction under milder conditions. beilstein-journals.org

Copper catalysis can be particularly advantageous when palladium-based methods are unsuccessful or when seeking different reactivity profiles. Furthermore, copper plays a central role in various trifluoromethylation reactions, although these typically involve the installation of a CF₃ group onto a substrate rather than a reaction of a pre-existing CF₃ group. nih.gov For 2-bromo-5-(trifluoromethyl)-1H-imidazole, copper-catalyzed cross-coupling would be expected to proceed selectively at the C-Br bond.

Other Transformations and Functionalization Strategies

Beyond cross-coupling, the unique electronic nature of 2-bromo-5-(trifluoromethyl)-1H-imidazole allows for other selective transformations.

Selective Transformations of Bromine and Trifluoromethyl Substituents

The reactivity of 2-bromo-5-(trifluoromethyl)-1H-imidazole is overwhelmingly dominated by the chemoselectivity of the carbon-bromine bond. In the context of the transition-metal-catalyzed reactions discussed (Suzuki, Buchwald-Hartwig, Sonogashira), the C(sp²)-Br bond is the exclusive site of reaction. The C-CF₃ bond is exceptionally strong and stable, rendering the trifluoromethyl group a spectator in these transformations.

The primary role of the trifluoromethyl group is electronic. As a potent electron-withdrawing group, it lowers the electron density of the imidazole ring, which can:

Activate the C-Br bond: The reduced electron density at the C2 position can make the C-Br bond more susceptible to oxidative addition by a low-valent metal catalyst like Pd(0), potentially increasing the reaction rate.

Influence N-H acidity: It increases the acidity of the imidazole N-H proton, which can affect reaction conditions, particularly the choice and stoichiometry of the base.

Prevent side reactions: The stability of the CF₃ group ensures it does not undergo undesired transformations under the coupling conditions, simplifying the product outcome.

Therefore, functionalization strategies for this molecule focus on the selective transformation of the bromine substituent, while the trifluoromethyl group serves as a stable, electronically-modifying anchor.

Reductive Processes

While specific studies focusing solely on the reductive processes of 2-bromo-5-(trifluoromethyl)-1H-imidazole are not extensively detailed in publicly available literature, the reactivity of this molecule can be inferred from the known chemistry of brominated imidazoles and general principles of reductive transformations in organic chemistry. The primary sites for reduction are the carbon-bromine bond and potentially the imidazole ring itself under more forcing conditions. The trifluoromethyl group is generally stable to most reductive conditions that would target the C-Br bond.

The principal reductive transformation expected for 2-bromo-5-(trifluoromethyl)-1H-imidazole is the cleavage of the C-Br bond, leading to the formation of 5-(trifluoromethyl)-1H-imidazole. This process, known as hydrodebromination, can be achieved through various methods, most notably catalytic hydrogenation.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the dehalogenation of aryl and heteroaryl halides. For 2-bromo-5-(trifluoromethyl)-1H-imidazole, this would involve the use of a transition metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source.

The reaction typically proceeds by the oxidative addition of the aryl bromide to the metal catalyst, followed by hydrogenolysis of the resulting metal-carbon bond to regenerate the catalyst and yield the debrominated product. A base, such as triethylamine or potassium carbonate, is often added to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing catalyst deactivation and promoting the reaction.

Table 1: Hypothetical Conditions for Catalytic Hydrogenation of 2-Bromo-5-(trifluoromethyl)-1H-imidazole

| Reagents | Catalyst | Solvent | Product |

| H₂ (gas) or other hydrogen donors | Pd/C | Methanol, Ethanol, or Ethyl Acetate | 5-(Trifluoromethyl)-1H-imidazole |

| (e.g., Ammonium formate) | |||

| Base (e.g., Triethylamine, K₂CO₃) |

This table is based on general procedures for catalytic hydrogenation of bromo-heterocycles and has not been experimentally verified for this specific compound.

Metal-Mediated Reductions

Reductive debromination can also be effected using dissolving metal reductions or other metal-based reagents. For instance, the reduction of bromonitroimidazoles to the corresponding aminoimidazoles has been successfully achieved using zinc metal in the presence of hydrochloric acid (Zn/HCl) researchgate.net. While the substrate is different, it demonstrates the utility of zinc for C-Br bond reduction in the imidazole series. Such methods could potentially be applied to 2-bromo-5-(trifluoromethyl)-1H-imidazole.

Additionally, studies on 1-methyl-2,4,5-tribromoimidazole have shown that reductive debromination can occur under specific conditions, for example, when treated with tetramethylammonium fluoride (B91410) (TMAF) in polar aprotic solvents, where the solvent acts as the proton source scielo.br. This indicates that the bromine atom at the 2-position of the imidazole ring is susceptible to reductive cleavage.

Table 2: Potential Metal-Mediated Reductive Debromination

| Reducing Agent System | Proposed Product | Basis of Hypothesis |

| Zn / HCl | 5-(Trifluoromethyl)-1H-imidazole | Analogy with the reduction of bromonitroimidazoles researchgate.net. |

| Isopropyl magnesium chloride | 5-(Trifluoromethyl)-1H-imidazole | Successful selective debromination of a dibromo-dimethyl-imidazole thieme-connect.de. |

This table presents potential reaction pathways based on related compounds. The reactivity of 2-bromo-5-(trifluoromethyl)-1H-imidazole under these specific conditions requires experimental validation.

The reactivity of the C-Br bond at the 2-position of the imidazole ring is influenced by the electronic effects of both the ring nitrogens and the trifluoromethyl group at the 5-position. The electron-withdrawing nature of the trifluoromethyl group is expected to influence the electron density of the imidazole ring, which in turn can affect the ease of the reductive cleavage of the C-Br bond. However, the trifluoromethyl group itself is highly stable and is not expected to undergo reduction under the conditions typically used for dehalogenation mdpi.com.

Computational and Theoretical Investigations of 2 Bromo 5 Trifluoromethyl 1h Imidazole

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-bromo-5-(trifluoromethyl)-1H-imidazole. These calculations, typically employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's three-dimensional geometry and electronic landscape. nih.gov

The process begins with geometry optimization, where the most stable arrangement of atoms in the molecule is determined by finding the minimum energy conformation. nih.gov For 2-bromo-5-(trifluoromethyl)-1H-imidazole, this involves calculating key structural parameters. While experimental data for this specific molecule is scarce, theoretical calculations can predict these values with high accuracy. For instance, in similar imidazole (B134444) derivatives, bond lengths and angles are determined with deviations often being minor when compared to X-ray diffraction data. nih.gov

The electronic structure is further probed by analyzing the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly insightful, as it highlights regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. nih.gov For 2-bromo-5-(trifluoromethyl)-1H-imidazole, the electron-withdrawing nature of the bromine and trifluoromethyl groups is expected to significantly influence the electron distribution across the imidazole ring.

Table 1: Predicted Molecular Properties of Imidazole Derivatives from Quantum Chemical Calculations

| Property | Predicted Value for a Representative Imidazole Derivative |

| Dipole Moment (Debye) | 3.5 D |

| Polarizability (a.u.) | 85 |

| Total Energy (Hartree) | -1200 |

Note: The values in this table are illustrative and based on calculations for similar heterocyclic compounds.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a powerful tool for investigating the reactivity of 2-bromo-5-(trifluoromethyl)-1H-imidazole and mapping out potential reaction pathways. nih.gov By calculating the energies of reactants, products, and transition states, DFT can provide a comprehensive understanding of a reaction's feasibility and mechanism. rsc.org

A key application of DFT in studying the reactions of 2-bromo-5-(trifluoromethyl)-1H-imidazole is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure provides crucial information about the mechanism of the transformation. researchgate.net

For example, in a nucleophilic substitution reaction where the bromine atom is displaced, DFT calculations can model the approach of the nucleophile, the breaking of the C-Br bond, and the formation of the new bond. The energy difference between the reactants and the transition state, known as the energy barrier or activation energy, determines the reaction rate. nih.gov Lower energy barriers indicate faster reactions. These calculations can be performed for various reaction pathways to determine the most favorable one. researchgate.net

Table 2: Illustrative Energy Barriers for a Hypothetical Reaction of a Bromo-Imidazole

| Reaction Step | Calculated Energy Barrier (kcal/mol) |

| Oxidative Addition | 15.2 |

| Transmetalation | 10.5 |

| Reductive Elimination | 8.1 |

Note: This data is representative of DFT calculations on similar catalytic cross-coupling reactions and is for illustrative purposes only.

DFT calculations are also invaluable for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. researchgate.net Theoretical predictions of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra can be generated with a high degree of accuracy. nih.gov

For 2-bromo-5-(trifluoromethyl)-1H-imidazole, DFT can calculate the vibrational frequencies corresponding to the stretching and bending of its chemical bonds. These calculated frequencies can be correlated with the peaks in an experimental IR spectrum, aiding in their assignment. Similarly, NMR chemical shifts can be predicted, which is particularly useful for assigning the signals in ¹H, ¹³C, and ¹⁹F NMR spectra. dntb.gov.ua Discrepancies between calculated and experimental spectra can often be reconciled by considering factors such as solvent effects.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps and Frontier Orbital Theory)

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. mdpi.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are often referred to as the frontier orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comschrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the opposite. researchgate.netresearchgate.net

For 2-bromo-5-(trifluoromethyl)-1H-imidazole, the presence of the electron-withdrawing trifluoromethyl group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. nih.gov The distribution of the HOMO and LUMO across the molecule can also provide insights into the regions that are most likely to be involved in electron transfer processes.

Table 3: Representative Frontier Orbital Energies and Related Parameters

| Parameter | Value (eV) |

| HOMO Energy | -7.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 5.4 |

| Chemical Hardness (η) | 2.7 |

| Electrophilicity Index (ω) | 2.9 |

Note: These values are illustrative and based on DFT calculations for analogous trifluoromethyl-substituted heterocyclic compounds. researchgate.net

Solvent Effects on Reaction Energetics and Selectivity (Computational Aspects)

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational chemistry offers methods to model these solvent effects, providing a more realistic picture of a reaction's energetics and selectivity. researchgate.net

One common approach is the use of continuum solvation models, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. mdpi.com This method allows for the calculation of how the solvent stabilizes or destabilizes the reactants, products, and transition states.

For reactions involving 2-bromo-5-(trifluoromethyl)-1H-imidazole, considering solvent effects is crucial, especially if charged or highly polar species are involved. For instance, the energy barrier of a reaction can be significantly lowered in a polar solvent if the transition state is more polar than the reactants. researchgate.net Computational studies can thus help in selecting the optimal solvent to improve reaction efficiency and control selectivity. nih.gov

Applications of 2 Bromo 5 Trifluoromethyl 1h Imidazole As a Synthetic Building Block

Role in the Construction of Complex Polyfunctional Heterocyclic Systems

2-Bromo-5-(trifluoromethyl)-1H-imidazole is a key starting material for the synthesis of a wide array of polyfunctional heterocyclic systems. The reactivity of the C-Br bond facilitates its participation in numerous carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of fused and substituted imidazole (B134444) derivatives.

One of the primary methods for elaborating the structure of this building block is through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups at the 2-position of the imidazole ring. The imidazole nucleus itself is a privileged structure in medicinal chemistry, and the ability to functionalize it in a controlled manner is of significant interest.

Furthermore, the nitrogen atoms in the imidazole ring can be alkylated or arylated, providing additional points for structural diversification. This multi-faceted reactivity allows for the creation of complex scaffolds that are difficult to access through other synthetic routes. The synthesis of fused imidazole systems, such as imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles, often utilizes brominated imidazole precursors. These fused systems are prevalent in many biologically active compounds.

Multicomponent reactions (MCRs) also offer an efficient pathway to complex heterocyclic structures from simple starting materials in a single step. While specific examples directly employing 2-bromo-5-(trifluoromethyl)-1H-imidazole in MCRs are not extensively documented, the general utility of aminoazoles in such reactions suggests the potential for its derivatives to be used in diversity-oriented synthesis of heterocycles. longdom.org

Precursor for Advanced Organic Materials (e.g., Ligands for Catalysis)

The imidazole framework is a common component in ligands used for catalysis and in the development of advanced organic materials such as metal-organic frameworks (MOFs). The trifluoromethyl group in 2-bromo-5-(trifluoromethyl)-1H-imidazole can enhance the performance of these materials by modifying their electronic properties and stability.

The synthesis of ligands often involves the functionalization of a heterocyclic core. The bromo group on the imidazole ring can be readily displaced or used in coupling reactions to attach coordinating groups, such as phosphines, pyridines, or other nitrogen- or oxygen-containing moieties. These ligands can then be complexed with various transition metals to form catalysts for a range of organic transformations.

In the field of materials science, imidazole derivatives are utilized as linkers in the construction of MOFs. These materials have porous structures with high surface areas, making them suitable for applications in gas storage, separation, and catalysis. The trifluoromethyl group can influence the pore size and functionality of the MOF, potentially leading to materials with tailored properties. While direct synthesis of MOFs from 2-bromo-5-(trifluoromethyl)-1H-imidazole may require prior functionalization, its derivatives serve as valuable precursors.

Development of Chiral Ligands and Organocatalysts (e.g., P-chiral phosphinyl imidazoles)

The development of chiral ligands and organocatalysts is a cornerstone of asymmetric synthesis. The imidazole scaffold can be incorporated into chiral structures to create effective catalysts for enantioselective reactions.

A key area of interest is the synthesis of P-chiral phosphine (B1218219) ligands, where a phosphorus atom is the stereogenic center. The synthesis of such ligands can be challenging, but they often exhibit high levels of stereocontrol in catalytic reactions. While a direct synthesis of P-chiral phosphinyl imidazoles from 2-bromo-5-(trifluoromethyl)-1H-imidazole is a specialized area, the general strategy would involve the reaction of the bromo-imidazole with a chiral phosphine source or a phosphine precursor that can be subsequently resolved or stereoselectively functionalized. The trifluoromethyl group would likely play a role in modulating the electronic properties of the resulting phosphine ligand, which can be crucial for its catalytic activity and selectivity.

Imidazole and its derivatives have also been explored as organocatalysts. rsc.org These small organic molecules can catalyze a variety of chemical transformations without the need for a metal. The development of chiral imidazole-based organocatalysts is an active area of research. By introducing chirality into the imidazole structure, either at the backbone or through substituents, it is possible to create catalysts that can induce enantioselectivity in reactions such as aldol (B89426) additions, Michael reactions, and cycloadditions.

Intermediate in the Synthesis of Functional Molecules for Chemical Biology Research (excluding specific biological activity)

In chemical biology, functional molecules such as fluorescent probes, affinity labels, and bioconjugates are essential tools for studying biological processes. The synthesis of these molecules often relies on versatile building blocks that can be readily modified and linked to biomolecules.

2-Bromo-5-(trifluoromethyl)-1H-imidazole serves as a valuable intermediate in this context. The bromo group provides a convenient point of attachment for linkers or reporter groups through cross-coupling or nucleophilic substitution reactions. The trifluoromethyl group can be beneficial as it often increases the metabolic stability and cell permeability of the final molecule, which are desirable properties for chemical probes.

For instance, the imidazole core could be functionalized with a fluorophore to create a fluorescent probe for imaging applications. Alternatively, it could be incorporated into a small molecule designed to interact with a specific protein, with the bromo- and trifluoromethyl-substituents serving as handles for further chemical modification to optimize binding or introduce other functionalities. The development of such tools is crucial for understanding the complex mechanisms of life at the molecular level.

Advanced Spectroscopic and Analytical Characterization for Synthetic Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F, 2D-NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-bromo-5-(trifluoromethyl)-1H-imidazole is expected to be relatively simple. It would likely show a singlet for the proton at the C4 position of the imidazole (B134444) ring. The N-H proton of the imidazole would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the carbon framework. Distinct signals would be expected for the two carbon atoms of the imidazole ring (C2, C4, and C5). The carbon attached to the trifluoromethyl group (C5) would show a quartet due to coupling with the three fluorine atoms. The carbon bearing the bromine atom (C2) would also have a characteristic chemical shift.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR is particularly informative for fluorinated compounds. For 2-bromo-5-(trifluoromethyl)-1H-imidazole, the ¹⁹F NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

2D-NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity of the atoms. For instance, an HMBC experiment would show correlations between the C4-proton and the carbons C2 and C5, confirming the ring structure.

Hypothetical NMR Data for 2-bromo-5-(trifluoromethyl)-1H-imidazole

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

|---|---|---|---|---|

| ¹H | ~7.5-8.0 | s | - | C4-H |

| ¹H | Variable (broad) | s | - | N-H |

| ¹³C | ~120-130 | q | J(C,F) ≈ 270 Hz | -CF₃ |

| ¹³C | ~115-125 | s | - | C4 |

| ¹³C | ~135-145 | s | - | C5 |

| ¹³C | ~125-135 | s | - | C2 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, ESI-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₄H₂BrF₃N₂). The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and the (M+2)+ peak with nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique that would likely show the protonated molecule [M+H]⁺ as the base peak. Fragmentation analysis would reveal the loss of bromine or the trifluoromethyl group.

Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

|---|---|---|

| [M]⁺ | 229.94/231.94 | Molecular ion peak with characteristic bromine isotopic pattern. |

| [M+H]⁺ | 230.95/232.95 | Protonated molecule in ESI-MS. |

| [M-Br]⁺ | 151.02 | Fragment corresponding to the loss of a bromine atom. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is used to identify the functional groups present.

For 2-bromo-5-(trifluoromethyl)-1H-imidazole, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the imidazole ring, C-H stretching of the aromatic ring, C=N and C=C stretching within the ring, and the strong absorptions associated with the C-F bonds of the trifluoromethyl group.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3300 | Medium, Broad | N-H stretch |

| ~3050 | Weak | C-H stretch (imidazole ring) |

| 1500-1600 | Medium | C=N and C=C stretching (imidazole ring) |

| 1100-1300 | Strong | C-F stretching (CF₃ group) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of 2-bromo-5-(trifluoromethyl)-1H-imidazole could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the imidazole N-H group. This would confirm the planar structure of the imidazole ring and the geometry of the substituents. To date, no public crystal structure data for this specific compound is available in crystallographic databases.

Future Directions and Emerging Research Avenues

Novel Catalytic Systems for Efficient and Sustainable Synthesis

The development of efficient and environmentally benign synthetic routes to 2-bromo-5-(trifluoromethyl)-1H-imidazole and its derivatives is a cornerstone of future research. While traditional methods for imidazole (B134444) synthesis exist, the focus is shifting towards innovative catalytic systems that offer higher yields, milder reaction conditions, and improved atom economy.

One promising direction is the exploration of heterogeneous catalysts. For instance, the use of novel polymeric catalysts has demonstrated high efficiency in the synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. ias.ac.in Future work could adapt such systems for the specific synthesis of trifluoromethyl-substituted imidazoles, potentially leading to more sustainable and scalable production methods. The key advantages of these polymeric catalysts, such as high yields, shorter reaction times, and reusability, make them an attractive option for industrial applications. ias.ac.in

Mechanochemical approaches also present a compelling avenue for sustainable synthesis. mdpi.com Grinding techniques have been successfully employed to synthesize substituted imidazoles and their corresponding imidazolium (B1220033) salts, often with reduced solvent usage and reaction times. mdpi.com Applying these solvent-free methods to the synthesis of 2-bromo-5-(trifluoromethyl)-1H-imidazole could significantly reduce the environmental impact of its production. Research in this area would likely focus on optimizing milling parameters and exploring the scope of mechanochemistry for constructing complex imidazole-containing scaffolds.

Furthermore, the development of metal-free photocatalytic systems for C-H functionalization could offer new pathways to synthesize and derivatize the imidazole core. These methods, which utilize visible light to drive chemical transformations, are gaining traction as a green alternative to traditional metal-catalyzed cross-coupling reactions.

| Catalyst Type | Potential Advantages for Synthesis | Research Focus |

| Polymeric Catalysts | High yields, shorter reaction times, reusability, solvent-free conditions. ias.ac.in | Adaptation for trifluoromethyl-substituted imidazole synthesis. |

| Mechanochemical Synthesis | Reduced solvent usage, shorter reaction times. mdpi.com | Optimization of grinding conditions for the target molecule. |

| Metal-Free Photocatalysts | Environmentally benign, mild reaction conditions. | C-H functionalization of the imidazole core. |

Asymmetric Synthesis of Chiral Derivatives

The introduction of chirality into molecules is of paramount importance in drug discovery, as different enantiomers can exhibit vastly different biological activities. nih.gov The asymmetric synthesis of chiral derivatives of 2-bromo-5-(trifluoromethyl)-1H-imidazole represents a significant and largely unexplored research frontier.

A key strategy will be the development of catalytic enantioselective methods. Organocatalysis, for example, has been successfully applied to the asymmetric synthesis of optically active trifluoromethylated amines through the isomerization of trifluoromethyl imines. nih.gov This principle could be extended to the synthesis of chiral imidazole derivatives by designing appropriate chiral catalysts that can control the stereochemistry of reactions at or adjacent to the imidazole ring.

Another approach involves the use of chiral auxiliaries or chiral pool starting materials. While effective, the development of catalytic asymmetric methods is often preferred due to better atom economy. Future research will likely focus on designing chiral ligands for transition metal catalysts or novel organocatalysts that can induce high enantioselectivity in reactions involving the 2-bromo-5-(trifluoromethyl)-1H-imidazole scaffold. The synthesis of chiral α-trifluoromethyl allylboronic acids via organocatalytic homologation showcases a powerful strategy for creating stereogenic centers bearing a trifluoromethyl group, which could be adapted for imidazole derivatization. acs.org

| Asymmetric Strategy | Principle | Potential Application to Target Compound |

| Organocatalysis | Use of small organic molecules as chiral catalysts. nih.gov | Enantioselective functionalization of the imidazole ring or side chains. |

| Chiral Ligand Synthesis | Design of ligands for transition metals to control stereochemistry. | Asymmetric cross-coupling reactions at the bromine position. |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. nih.gov | Incorporation of the imidazole moiety into a chiral framework. |

Exploration of New Reactivity Modes and Mechanistic Discoveries

A deeper understanding of the reactivity of 2-bromo-5-(trifluoromethyl)-1H-imidazole is crucial for its strategic application in complex molecule synthesis. Future research will undoubtedly focus on uncovering novel transformations and elucidating the mechanisms that govern them.

The bromine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. While these are established methods, exploring their application with more challenging or novel coupling partners will be a continuing area of interest. Furthermore, the development of new coupling methodologies that proceed under milder conditions or with broader functional group tolerance remains a priority.

The trifluoromethyl group significantly influences the electronic properties of the imidazole ring, affecting its reactivity and the pKa of the N-H proton. Mechanistic studies, combining experimental and computational approaches, will be essential to fully comprehend these electronic effects. For instance, investigating the kinetics and thermodynamics of various reactions will provide valuable insights for reaction optimization and the design of new synthetic strategies.

A recent study on the synthesis of 5-(trifluoroacetyl)imidazoles from bromoenones and benzimidamides highlights a cascade reaction involving an aza-Michael initiated ring closure. researchgate.net Exploring similar cascade or multicomponent reactions starting from 2-bromo-5-(trifluoromethyl)-1H-imidazole could lead to the rapid assembly of complex heterocyclic systems.

Development of High-Throughput Screening Methodologies for Reaction Optimization

To accelerate the discovery of new reactions and optimize existing ones, high-throughput screening (HTS) methodologies are becoming indispensable tools in chemical research. The application of HTS to the chemistry of 2-bromo-5-(trifluoromethyl)-1H-imidazole will be a key driver of future progress.

The development of HTS platforms for photochemical reactions, for example, allows for the rapid screening of various parameters such as catalysts, solvents, and reagents. chemrxiv.org Such a platform could be adapted to explore the photoredox catalysis of reactions involving 2-bromo-5-(trifluoromethyl)-1H-imidazole, enabling the swift identification of optimal conditions for novel transformations. The use of nano-electrospray ionization mass spectrometry (nESI-MS) in these platforms provides a sensitive and label-free detection method, suitable for a wide range of reaction products. chemrxiv.org

Microfluidic reactor technologies also offer a powerful tool for high-throughput reaction optimization. These systems allow for precise control over reaction parameters and enable a large number of experiments to be performed in a short amount of time with minimal material consumption. Integrating these technologies into the workflow for studying the reactivity of 2-bromo-5-(trifluoromethyl)-1H-imidazole will facilitate the rapid discovery of new synthetic methods and the efficient optimization of reaction conditions.

| HTS Technology | Application in Research | Advantages |

| Photochemical Reaction Platforms | Screening of photocatalysts, solvents, and reagents for light-driven reactions. chemrxiv.org | Rapid optimization, minimal sample consumption. chemrxiv.org |

| Nano-ESI Mass Spectrometry | High-throughput analysis of reaction outcomes. chemrxiv.org | Sensitive, label-free detection. chemrxiv.org |

| Microfluidic Reactors | Precise control over reaction conditions for optimization. | High throughput, low reagent consumption. |

Q & A

Q. What are the optimal synthetic routes for 2-bromo-5-(trifluoromethyl)-1H-imidazole, and how can purity be ensured?

Methodological Answer: The synthesis typically involves cyclocondensation reactions. For example:

- Step 1: React a brominated aryl aldehyde with trifluoromethyl-substituted amines in a solvent like DMF under acidic catalysis (e.g., p-toluenesulfonic acid, p-TSA) at 100°C to form the imidazole core .

- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

- Purity Validation:

- Melting Point (M.p.): Compare experimental values (e.g., 252–257°C for analogous bromo-imidazoles) with literature .

- Spectroscopy: Use NMR (δ 8.35–7.45 ppm for aromatic protons, δ 2.64 ppm for methyl groups) and FTIR (C-Br stretch at ~590 cm, C=N at ~1617 cm) .

- Elemental Analysis: Verify C, H, N content (e.g., CHBrN: Calc. C 58.56%, H 3.86%; Found C 58.89%, H 3.91%) .

Q. How can structural ambiguities in 2-bromo-5-(trifluoromethyl)-1H-imidazole derivatives be resolved?

Methodological Answer: Use multi-spectral analysis:

- NMR: Identify substituent environments (e.g., downfield shifts for electron-withdrawing CF) .

- NMR: Detect quaternary carbons (e.g., CF-bearing carbons at ~120 ppm) .

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., m/z 286.01 for CHBrN) .

- X-ray Crystallography: Resolve regiochemical conflicts in halogenated imidazoles .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The CF group enhances electrophilicity but may sterically hinder reactions. Strategies include:

- Pd-Catalyzed Coupling: Use Pd(PPh) with aryl bromides (e.g., 2-bromobenzotrifluoride) in toluene/EtN at 80°C for Suzuki-Miyaura reactions .

- Regioselective Bromination: Direct bromination to the 2-position using NBS (N-bromosuccinimide) in DMF under light exclusion .

- Computational Guidance: Employ DFT calculations to predict electronic effects of CF on transition states .

Q. What computational approaches predict the bioactivity of 2-bromo-5-(trifluoromethyl)-1H-imidazole derivatives?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with targets like EGFR (PDB ID: 1M17). For example, the bromo-substituent may occupy hydrophobic pockets, while CF enhances binding via halogen bonding .

- ADMET Prediction: Apply SwissADME to assess logP (target: 2–3), bioavailability, and CYP450 inhibition risks. Analogous compounds show moderate hepatic toxicity (e.g., Ames test negative, hERG inhibition <10 µM) .

- MD Simulations: Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes (RMSD <2 Å acceptable) .

Q. How can regioselective functionalization of the imidazole ring be achieved?

Methodological Answer:

- Electrophilic Substitution: Use HNO/HSO at 0°C to nitrate the 4-position selectively, leveraging the CF-directing effect .

- Nucleophilic Aromatic Substitution (NAS): React with KSCN in DMSO at 120°C to replace bromine with thiocyanate .

- Photoredox Catalysis: Employ Ir(ppy) under blue light for C–H arylation at the 1-position .

Contradictions and Resolutions

- Synthetic Yields: Yields for brominated imidazoles vary (73–86%) depending on substituents and catalysts. Optimize via microwave-assisted synthesis (20% higher yield reported) .

- Regiochemistry: Conflicting bromination positions in literature. Use steric maps (MOLCAD) or directing-group strategies to resolve .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.